
6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of bromine and trifluoromethyl groups in this compound makes it particularly interesting for various chemical applications due to their electron-withdrawing properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 3-(trifluoromethyl)-1-benzothiophene followed by formylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid.
Reduction: 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-methanol.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as a building block for various chemical products.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The electron-withdrawing properties of the bromine and trifluoromethyl groups can influence the reactivity and binding affinity of the compound to its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
What sets 6-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde apart from similar compounds is its unique combination of a benzothiophene core with both bromine and trifluoromethyl substituents. This combination imparts distinct electronic properties that can be exploited in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C10H4BrF3OS |
|---|---|
Poids moléculaire |
309.10 g/mol |
Nom IUPAC |
6-bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H4BrF3OS/c11-5-1-2-6-7(3-5)16-8(4-15)9(6)10(12,13)14/h1-4H |
Clé InChI |
AAQBSBVLGCWTJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)SC(=C2C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


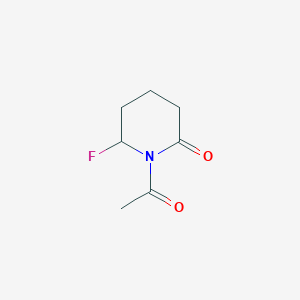
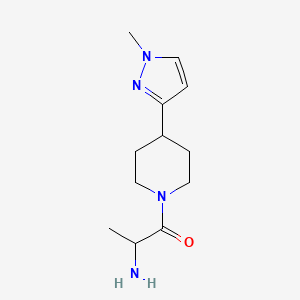
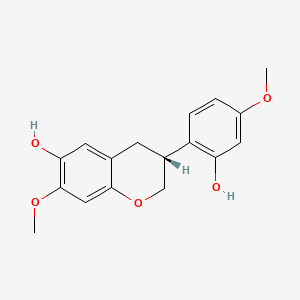
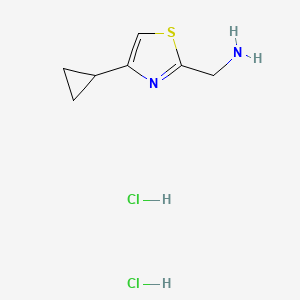
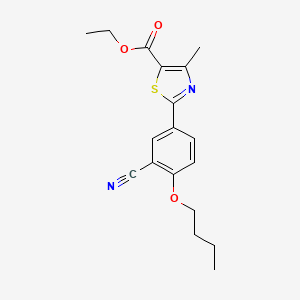
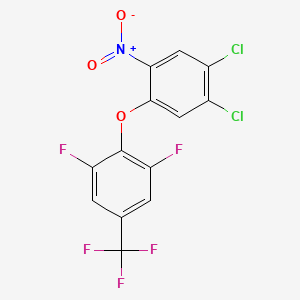
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B13428147.png)

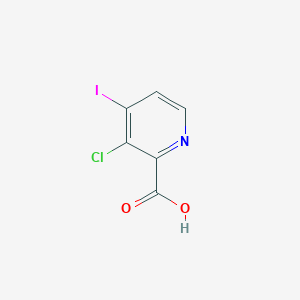
![4-(1,1-Dimethylethyl)-a-[hydroxy(1,3,4-trimethyl-1H-pyrazol-5-yl)methylene]benzeneacetonitrile (E/Z mixture)](/img/structure/B13428168.png)
![2-(5-Chloro-2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13428176.png)
![(1R,2R,5S,8S,9S,10R,11R)-6-(dideuteriomethylidene)-5-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B13428179.png)
![(1S,2S,5S)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B13428183.png)

